Cas no 2248389-91-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetate)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetate structure](https://ja.kuujia.com/scimg/cas/2248389-91-3x500.png)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetate 化学的及び物理的性質
名前と識別子
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetate
- EN300-6517190
- 2248389-91-3
-
- インチ: 1S/C16H15N3O5/c1-9-14(10(2)18(3)17-9)23-8-13(20)24-19-15(21)11-6-4-5-7-12(11)16(19)22/h4-7H,8H2,1-3H3
- InChIKey: OCAZQPPTALPDCQ-UHFFFAOYSA-N
- ほほえんだ: O(CC(=O)ON1C(C2C=CC=CC=2C1=O)=O)C1C(C)=NN(C)C=1C
計算された属性
- せいみつぶんしりょう: 329.10117059g/mol
- どういたいしつりょう: 329.10117059g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 516
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6517190-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetate |
2248389-91-3 | 1g |
$943.0 | 2023-06-01 | ||
Enamine | EN300-6517190-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetate |
2248389-91-3 | 10g |
$4052.0 | 2023-06-01 | ||
Enamine | EN300-6517190-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetate |
2248389-91-3 | 5g |
$2732.0 | 2023-06-01 | ||
Enamine | EN300-6517190-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetate |
2248389-91-3 | 2.5g |
$1848.0 | 2023-06-01 | ||
Enamine | EN300-6517190-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetate |
2248389-91-3 | 0.25g |
$867.0 | 2023-06-01 | ||
Enamine | EN300-6517190-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetate |
2248389-91-3 | 0.5g |
$905.0 | 2023-06-01 | ||
Enamine | EN300-6517190-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetate |
2248389-91-3 | 0.05g |
$792.0 | 2023-06-01 | ||
Enamine | EN300-6517190-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetate |
2248389-91-3 | 0.1g |
$829.0 | 2023-06-01 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetate 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetateに関する追加情報
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetate (CAS No. 2248389-91-3)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetate, identified by its CAS number 2248389-91-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of heterocyclic derivatives, characterized by its intricate molecular framework, which includes fused rings and functional groups that contribute to its unique chemical properties and biological activities. The presence of a dioxo group and an acetoate ester moiety in its structure suggests potential roles in metabolic pathways and enzyme inhibition, making it a promising candidate for further investigation in drug discovery.
The molecular structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetate incorporates elements that are frequently explored in medicinal chemistry for their ability to modulate biological targets. Specifically, the trimethylpyrazole substituent appended to the acetate group introduces a rigid aromatic system that can enhance binding affinity and selectivity in protein interactions. This design principle is particularly relevant in the development of small-molecule inhibitors targeting enzymes involved in cancer metabolism and inflammatory responses.
Recent advancements in computational chemistry have enabled the virtual screening of vast chemical libraries to identify novel bioactive compounds. In this context, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetate has been computationally modeled to predict its interaction with key biological targets such as kinases and transcription factors. Preliminary simulations suggest that the compound may exhibit inhibitory activity against enzymes implicated in tumor proliferation and angiogenesis. These findings align with emerging research trends that emphasize the importance of structure-based drug design in optimizing therapeutic efficacy.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[trimethylpyrazol-oxy]acetate (CAS No. 2248389–91–3) presents a formidable challenge due to its complex stereochemistry and multiple functional handles. However, recent innovations in synthetic methodologies have facilitated more efficient routes to this class of compounds. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to construct the isoindole core, while palladium-catalyzed oxidative coupling has been utilized to introduce the dioxo functionality. These advances not only streamline the synthetic process but also enhance scalability for preclinical development.
In vitro studies have begun to unravel the pharmacological profile of CAS No. 2248389–91–3, revealing potential applications in treating neurological disorders and metabolic diseases. The dioxo group is known to participate in hydrogen bonding interactions with polar residues in protein active sites, which could be exploited to enhance binding affinity. Meanwhile, the acetate ester moiety may undergo hydrolysis under physiological conditions, releasing a carboxylic acid that could further modulate biological activity. Such transformations are critical for designing prodrugs or derivatives with improved pharmacokinetic properties.
The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like 1,3-dioxo–2–(trimethylpyrazol–4–yloxy)acetoxyisoindole (CAS No 2248389–91–3). By leveraging large datasets of bioactive compounds and their target interactions, these algorithms can predict novel molecular structures with desired properties. Experimental validation of such predictions has confirmed that derivatives of this compound class exhibit enhanced cytotoxicity against certain cancer cell lines while maintaining low toxicity toward healthy cells. This underscores the importance of interdisciplinary approaches in modern pharmaceutical research.
Future directions for research on CAS No 2248389–91–3 include exploring its role as a scaffold for covalent inhibitors—molecules designed to form permanent bonds with target proteins—thereby improving duration of action and reducing off-target effects. Additionally, structural modifications aimed at enhancing solubility and oral bioavailability will be crucial for translating preclinical successes into clinical applications. Collaborative efforts between synthetic chemists and biologists are essential to systematically evaluate these derivatives across multiple disease models.
The growing interest in 1-(trimethylpyrazol–4–yloxy)acetoxyisoindole (CAS No 2248389–91–3) reflects broader trends in medicinal chemistry toward rational drug design based on mechanistic understanding rather than empirical screening alone. As computational tools become more sophisticated and high-throughput experimental techniques become more accessible, compounds like this one will continue to emerge as valuable tools for understanding disease biology and developing next-generation therapeutics.
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